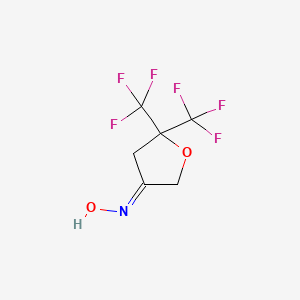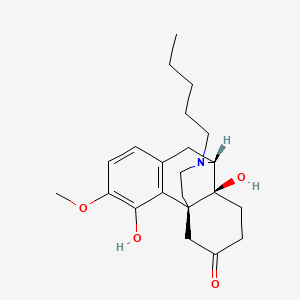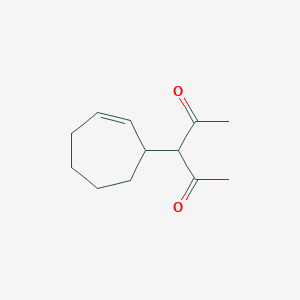
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C12H16O2 It is characterized by a cycloheptene ring attached to a pentane-2,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione typically involves the reaction of cycloheptene with pentane-2,4-dione under specific conditions. One common method is the Michael addition reaction, where cycloheptene acts as a nucleophile and adds to the β-position of pentane-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the deprotonation of the dione and the subsequent nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dione moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of cycloheptene-2,4-dione or cycloheptene carboxylic acids.
Reduction: Formation of cycloheptene-2,4-diol or cycloheptene alcohols.
Substitution: Formation of substituted cycloheptene derivatives.
Applications De Recherche Scientifique
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s dione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the cycloheptene ring can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohept-2-en-1-one: A related compound with a similar cycloheptene ring but lacking the dione moiety.
Pentane-2,4-dione: A simpler dione compound without the cycloheptene ring.
Cyclohex-2-en-1-ylpentane-2,4-dione: A similar compound with a cyclohexene ring instead of a cycloheptene ring.
Uniqueness
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione is unique due to the combination of a cycloheptene ring and a pentane-2,4-dione moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
106915-03-1 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-cyclohept-2-en-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C12H18O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h5,7,11-12H,3-4,6,8H2,1-2H3 |
Clé InChI |
NCRATDISVYMPEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1CCCCC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


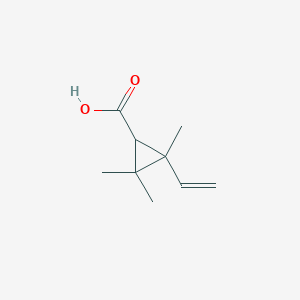
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
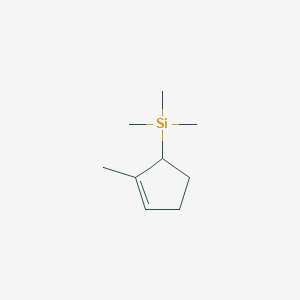
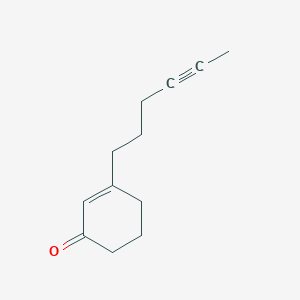


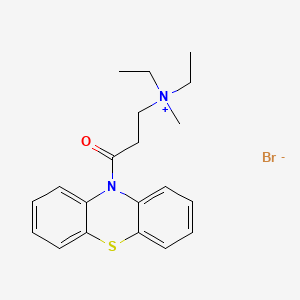
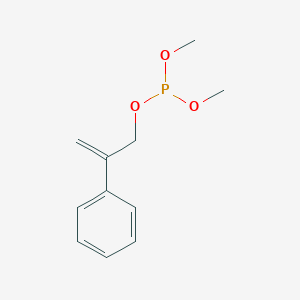
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
